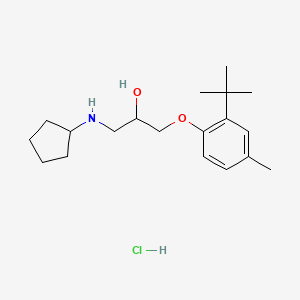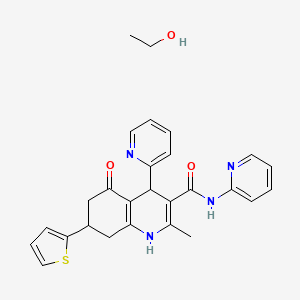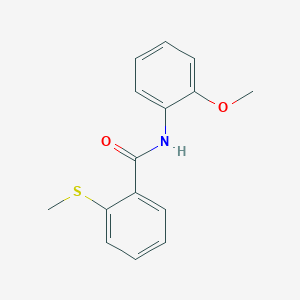
1-(2-Tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride
概要
説明
1-(2-Tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride is a complex organic compound with a unique structure that includes a tert-butyl group, a methylphenoxy group, a cyclopentylamino group, and a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-tert-butyl-4-methylphenol: This can be achieved through the alkylation of 4-methylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 2-tert-butyl-4-methylphenoxypropanol: The phenol is then reacted with epichlorohydrin under basic conditions to form the corresponding glycidyl ether.
Amination: The glycidyl ether is then reacted with cyclopentylamine to introduce the cyclopentylamino group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
1-(2-Tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-Tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-(2-Tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: This compound is similar in structure but lacks the cyclopentylamino and propanol groups.
2-tert-Butylphenol: Another structurally related compound, but with fewer functional groups.
Uniqueness
1-(2-Tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-14-9-10-18(17(11-14)19(2,3)4)22-13-16(21)12-20-15-7-5-6-8-15;/h9-11,15-16,20-21H,5-8,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQKNAWLZKMRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CNC2CCCC2)O)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-DIMETHYLPHENYL)-7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4176008.png)

![5-bromo-N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4176014.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4176017.png)
![4-[[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide;hydrochloride](/img/structure/B4176022.png)
![4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide](/img/structure/B4176029.png)

![1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B4176034.png)
![4-acetyl-2'-amino-6'-bromo-5-methyl-2-oxospiro[1H-pyrrole-3,4'-chromene]-3'-carbonitrile](/img/structure/B4176040.png)
![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4176047.png)

![3,4,5-triethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide](/img/structure/B4176066.png)
![[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B4176069.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4176074.png)
